(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 371136-36-6
VCID: VC0452109
InChI: InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
SMILES: CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27g/mol

(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

CAS No.: 371136-36-6

Main Products

VCID: VC0452109

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27g/mol

(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid - 371136-36-6

CAS No. 371136-36-6
Product Name (5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Molecular Formula C10H10N2O3S
Molecular Weight 238.27g/mol
IUPAC Name 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
Standard InChIKey NBUKSDVQXRNITA-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C
PubChem Compound 783900
Last Modified Nov 30 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator